Diethylene glycol ditosylate

Description

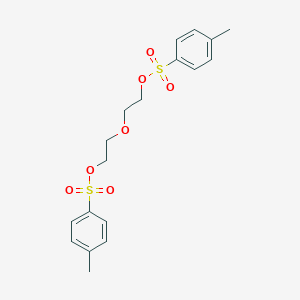

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7S2/c1-15-3-7-17(8-4-15)26(19,20)24-13-11-23-12-14-25-27(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVPNTJBGPQTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996114 | |

| Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-82-4 | |

| Record name | Ethanol, 2,2′-oxybis-, 1,1′-bis(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol ditosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7460-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylene Glycol Bis(p-toluenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DITOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H92EG77LWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethylene Glycol Ditosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diethylene glycol ditosylate, a versatile bifunctional electrophile. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the construction of macrocycles, crown ethers, and as a linker in drug delivery systems. This document outlines detailed experimental protocols, presents key characterization data in a structured format, and illustrates the synthetic and analytical workflows.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of diethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct of the reaction. Two common methods employing different bases, pyridine and sodium hydroxide, are detailed below.

Experimental Protocols

Method 1: Synthesis using Pyridine as a Base

This method utilizes pyridine as both the base and, in some cases, the solvent.

Materials:

-

Diethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve diethylene glycol in a minimal amount of pyridine.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (approximately 2.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as acetone or a mixture of dichloromethane and hexane, to obtain a white crystalline solid.[1]

Method 2: Synthesis using Sodium Hydroxide as a Base

This procedure employs an aqueous solution of sodium hydroxide as the base.

Materials:

-

Diethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or other suitable organic solvent

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve diethylene glycol (1 equivalent) in water, followed by the addition of sodium hydroxide (approximately 2.1 equivalents). Stir the mixture at room temperature until a clear solution is formed.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (approximately 2 equivalents) in tetrahydrofuran dropwise to the cooled mixture over a period of 20-30 minutes.

-

After the addition, continue to stir the reaction mixture at 0 °C for one hour.

-

Once the reaction is complete, as indicated by TLC, dilute the mixture with ethyl acetate and water.

-

Separate the organic phase, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography or recrystallization to yield the final product.

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₂O₇S₂ |

| Molecular Weight | 414.49 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 87-89 °C |

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.78 | Doublet | 4H | Aromatic protons (ortho to -SO₂) |

| 7.35 | Doublet | 4H | Aromatic protons (meta to -SO₂) |

| 4.09 | Triplet | 4H | -CH₂-O-Ts |

| 3.60 | Triplet | 4H | -CH₂-O-CH₂- |

| 2.45 | Singlet | 6H | Ar-CH₃ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Table 3: ¹³C NMR Spectroscopic Data (Predicted, Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 145.0 | Aromatic C (quaternary, attached to -SO₂) |

| 132.8 | Aromatic C (quaternary, attached to -CH₃) |

| 129.8 | Aromatic C-H (meta to -SO₂) |

| 127.9 | Aromatic C-H (ortho to -SO₂) |

| 69.2 | -CH₂-O-CH₂- |

| 68.7 | -CH₂-O-Ts |

| 21.6 | Ar-CH₃ |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3090 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch |

| ~1595 | Medium | Aromatic C=C stretch |

| ~1360 | Strong | S=O asymmetric stretch (sulfonate) |

| ~1175 | Strong | S=O symmetric stretch (sulfonate) |

| ~1100 | Strong | C-O stretch (ether) |

| ~950 | Strong | S-O stretch (sulfonate) |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of this compound.

References

Diethylene Glycol Ditosylate: A Comprehensive Technical Guide for Researchers

CAS Number: 7460-82-4

This technical guide provides an in-depth overview of diethylene glycol ditosylate, a versatile bifunctional molecule crucial for various applications in chemical synthesis, particularly in the realm of drug development and materials science. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound, also known as 2,2′-oxydiethyl ditosylate or bis(2-tosyloxyethyl)ether, is a white to off-white solid.[1] Its structure features a flexible diethylene glycol core flanked by two tosylate groups. The tosyl group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable bifunctional alkylating agent.[1][2]

Key Physicochemical Data:

| Property | Value | Reference(s) |

| CAS Number | 7460-82-4 | |

| Molecular Formula | C₁₈H₂₂O₇S₂ | [1] |

| Molecular Weight | 414.49 g/mol | |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 87-89 °C | [1] |

| Boiling Point | 581.2 ± 45.0 °C (Predicted) | [1] |

| Density | 1.301 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of this compound. Below is a summary of expected and reported spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic and aliphatic protons in the molecule.

| Assignment | Chemical Shift (ppm) | Multiplicity | Reference(s) |

| Aromatic protons (Ts-H) | 7.78 | d | |

| Aromatic protons (Ts-H) | 7.35 | d | |

| Methylene protons (-CH₂-O-Ts) | 4.09 | t | |

| Methylene protons (-O-CH₂-CH₂-O-) | 3.60 | t | |

| Methyl protons (Ts-CH₃) | 2.45 | s |

Note: The data presented is based on typical values and may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference(s) |

| ~3050-3100 | C-H stretch (aromatic) | Inferred |

| ~2850-3000 | C-H stretch (aliphatic) | Inferred |

| ~1595, ~1495 | C=C stretch (aromatic ring) | Inferred |

| ~1360, ~1175 | S=O stretch (sulfonate) | [6] |

| ~1100 | C-O stretch (ether) | [6] |

Characteristic wavenumbers for the parent compound, diethylene glycol, are observed at 881 cm⁻¹ and 1083 cm⁻¹.[7]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 414. Key fragmentation patterns would likely involve the loss of the tosyl groups and cleavage of the ether linkages. The fragmentation of the related ethylene glycol ditosylate shows major peaks at m/z 91 (tropylium ion), 155 (tosyl group), and 199.[8] A similar pattern would be anticipated for this compound.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the reaction of diethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The following is a representative experimental protocol adapted from procedures for similar compounds.[9]

Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

Diethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol in anhydrous pyridine.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.

-

Dry the purified product under vacuum.

Applications in Drug Development and Chemical Synthesis

The bifunctional nature of this compound makes it a highly valuable building block in organic synthesis. The two tosylate groups can be displaced by a variety of nucleophiles, allowing for the introduction of the flexible diethylene glycol linker between two molecular entities.

Linker for PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] The linker connecting the target-binding and E3 ligase-binding moieties is critical for the efficacy of the PROTAC.[10]

Diethylene glycol-based linkers, often derived from the corresponding ditosylate, are frequently employed due to their hydrophilicity and conformational flexibility, which can aid in the formation of a productive ternary complex between the target protein and the E3 ligase.[11]

Caption: Logical relationship illustrating the use of this compound in PROTAC synthesis.

Synthesis of Crown Ethers and Other Macrocycles

This compound is a key precursor in the synthesis of various macrocyclic compounds, including crown ethers.[12] The reaction of this compound with catechols or other diols under basic conditions leads to the formation of these macrocycles, which have applications as phase-transfer catalysts and in host-guest chemistry.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis with significant applications in drug discovery, particularly as a flexible linker in the design of PROTACs. Its well-defined structure and predictable reactivity make it an important tool for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its properties, synthesis, and applications to support further research and development.

References

- 1. Diethylene glycol, 2TBDMS derivative [webbook.nist.gov]

- 2. Diethylene glycol dibenzoate [webbook.nist.gov]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. Diethylene glycol(111-46-6) 13C NMR spectrum [chemicalbook.com]

- 5. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FT-IR Spectroscopy for the Detection of Diethylene Glycol (DEG) Contaminant in Glycerin-Based Pharmaceutical Products and Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethylene glycol ditosylate | C16H18O6S2 | CID 228289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uni-saarland.de [uni-saarland.de]

Diethylene Glycol Ditosylate: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylene glycol ditosylate [(CH₃C₆H₄SO₃CH₂CH₂)₂O], a versatile bifunctional alkylating agent, holds a significant position in the toolkit of synthetic organic chemists. Its utility lies in the two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a particular focus on its role in the construction of macrocyclic compounds such as crown ethers. This document consolidates quantitative data, presents detailed experimental protocols, and visualizes key synthetic pathways and workflows to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Core Applications in Organic Synthesis

This compound is primarily employed as a bifunctional electrophile. The presence of two tosylate groups allows it to react with a variety of nucleophiles, making it an ideal building block for creating larger, more complex molecular architectures.[1] Its most prominent application is in the Williamson ether synthesis for the preparation of macrocycles, particularly crown ethers.[2][3][4]

The general mechanism involves the deprotonation of a diol or other dinucleophile, which then attacks the electrophilic carbon atoms of this compound in a sequential SN2 fashion, leading to cyclization. The flexible diethylene glycol unit provides a foundational structural motif for host-guest chemistry and the development of phase-transfer catalysts.

Beyond crown ethers, this compound is also utilized in the synthesis of other complex molecules, including functionalized macrocycles and as a linker to connect different molecular fragments.

Quantitative Data Presentation

The efficiency of reactions involving this compound is influenced by factors such as the choice of base, solvent, temperature, and the nature of the nucleophile. Below is a summary of reported yields for key transformations.

| Product | Nucleophile/Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| This compound | Diethylene Glycol | Pyridine | Pyridine | - | 86 | [5] |

| Polyether Bridged Diphosphine | Diphosphine Precursor | NaH | DMF | 80 | 79 | [5] |

| Benzo-27-crown-9 | Catechol | t-BuOK | - | - | 59 | [1] |

| Functionalized Aliphatic Crown Ethers | Various Diols | - | - | - | 12-72 | [2] |

| Aromatic Crown Ethers | Functionalized Catechol | - | - | - | 40-50 | [2] |

| Diphosphinedioxide (poly)ether | (o-hydroxyphenyl)diphenylphosphineoxide | NaH | DMF | 80 | 89 | [5] |

Experimental Protocols

Synthesis of this compound

This protocol describes the preparation of the title compound from diethylene glycol and p-toluenesulfonyl chloride.[5]

Materials:

-

Diethylene glycol

-

p-Toluenesulfonyl chloride

-

Pyridine

Procedure:

-

Dissolve diethylene glycol in pyridine in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the cooled solution while stirring. Maintain the temperature below 20 °C.

-

After the addition is complete, continue stirring for several hours at room temperature.

-

Pour the reaction mixture into a cold aqueous HCl solution to precipitate the product.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

A reported yield for this procedure is 86%.[5]

General Protocol for Crown Ether Synthesis via Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of crown ethers using this compound and a diol.

Materials:

-

Diol (e.g., triethylene glycol)

-

Strong base (e.g., NaH, KH, or KOH)

-

This compound

-

Anhydrous polar aprotic solvent (e.g., THF, Dioxane, or DMF)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the diol in the anhydrous solvent.

-

Add the strong base portion-wise to the solution to form the dialkoxide. The use of a suitable metal cation can act as a template to facilitate cyclization.

-

In a separate flask, dissolve this compound in the same anhydrous solvent.

-

Slowly add the this compound solution to the dialkoxide solution at an elevated temperature (e.g., reflux). The reaction is typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, continue to heat the reaction mixture with vigorous stirring for several hours to ensure complete reaction.

-

Cool the reaction mixture and quench any remaining base by the careful addition of water or a dilute acid.

-

Remove the solvent under reduced pressure.

-

Extract the residue with an organic solvent (e.g., dichloromethane or chloroform) and wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, recrystallization, or distillation to yield the pure crown ether.

Diagrams and Visualizations

General Reaction Scheme for Crown Ether Synthesis

Caption: Williamson ether synthesis of a crown ether.

Experimental Workflow for Crown Ether Synthesis

Caption: Experimental workflow for crown ether synthesis.

Logical Relationship of Reactants and Products

Caption: Logical relationship of reactants and products.

Conclusion

This compound is a cornerstone reagent in the synthesis of macrocyclic polyethers and other complex organic molecules. Its bifunctional nature, coupled with the excellent leaving group ability of the tosylate moieties, enables the efficient construction of intricate molecular architectures through nucleophilic substitution reactions. This guide has provided a detailed overview of its primary applications, supported by quantitative data, experimental protocols, and clear visual diagrams. It is anticipated that this resource will be of significant value to researchers and professionals in the fields of organic synthesis and drug development, facilitating the design and execution of novel synthetic strategies.

References

Diethylene glycol ditosylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data on diethylene glycol ditosylate, a chemical compound frequently utilized in various scientific and pharmaceutical applications.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C18H22O7S2 |

| Molecular Weight | 414.49 g/mol [1] |

| Alternate Names | 2,2′-Oxydiethyl ditosylate, Bis(2-tosyloxyethyl)ether |

| CAS Number | 7460-82-4[1] |

Logical Relationship of Molecular Components

The following diagram illustrates the constituent parts that form the this compound molecule, highlighting the core diethylene glycol structure and the attached tosylate groups.

Caption: Structural relationship of this compound.

References

An In-depth Technical Guide on the Structure and Spectroscopic Data of Diethylene Glycol Ditosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectroscopic properties of Diethylene glycol ditosylate. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical synthesis sectors.

Chemical Structure and Properties

This compound, also known as 2,2'-Oxydiethyl ditosylate or Bis(2-tosyloxyethyl)ether, is a key organic intermediate. Its structure consists of a diethylene glycol core functionalized with two tosylate groups.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₂O₇S₂ |

| Molecular Weight | 414.49 g/mol |

| CAS Number | 7460-82-4[1] |

| Appearance | White to off-white solid |

| Melting Point | 87-89 °C |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate |

Below is a diagram illustrating the chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.78 | d | 4H | Ar-H (ortho to SO₂) |

| 7.35 | d | 4H | Ar-H (meta to SO₂) |

| 4.09 | t | 4H | -O-CH₂-CH₂-OTs |

| 3.60 | t | 4H | -O-CH₂-CH₂-OTs |

| 2.45 | s | 6H | Ar-CH₃ |

Data sourced from ChemicalBook.[2]

¹³C NMR Spectroscopy

Mass Spectrometry

Table 3: Mass Spectrometry Data (Electron Ionization - EI) for this compound

| m/z | Interpretation |

| 414 | [M]⁺ (Molecular Ion) |

| 243 | [M - OTs]⁺ |

| 199 | [M - C₇H₇SO₃ - C₂H₄O]⁺ |

| 155 | [C₇H₇SO₂]⁺ (Tosyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of diethylene glycol with p-toluenesulfonyl chloride in the presence of a base.

Materials:

-

Diethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol or a mixture of methylene chloride and n-hexane for recrystallization

Procedure:

-

Dissolve diethylene glycol in an appropriate solvent such as pyridine or a mixture of THF and TEA in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the cooled diethylene glycol solution with continuous stirring. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours) to ensure the reaction goes to completion.

-

Quench the reaction by adding cold water or a dilute HCl solution.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as methanol or a mixture of methylene chloride and n-hexane, to yield pure this compound as a white solid.

Spectroscopic Characterization

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with standard parameters.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: Use a suitable capillary column (e.g., DB-5 or equivalent). Program the oven temperature to ensure separation from any impurities and the solvent.

-

MS Conditions: Acquire the mass spectrum in EI mode, typically at 70 eV.

Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

Diethylene Glycol Ditosylate: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and emergency procedures for Diethylene Glycol Ditosylate. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding for professionals working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] It is crucial for personnel handling this chemical to be fully aware of its potential hazards to mitigate risks.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C18H22O7S2 | [1][3] |

| Molar Mass | 414.49 g/mol | [1][3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 87-89 °C | [1][2] |

| Boiling Point | 581.2 ± 45.0 °C (Predicted) | [1] |

| Density | 1.301 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 305.3 °C | [1] |

| Vapor Pressure | 6.78E-13 mmHg at 25°C | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [1] |

Toxicological Information

Experimental Protocols:

Specific experimental protocols for the toxicological testing of this compound were not found in the searched literature. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing chemical safety. For instance:

-

Skin Irritation: Assays are often conducted using in vitro reconstructed human epidermis (RhE) models, such as those described in OECD Guideline 439.[4] These tests involve applying the substance to the tissue model and assessing cell viability, often through an MTT assay, to determine the irritation potential.[5][6]

-

Eye Irritation: The potential for eye irritation can be evaluated using various methods, including the Bovine Corneal Opacity and Permeability (BCOP) assay or the Isolated Chicken Eye (ICE) test, as alternatives to in vivo rabbit eye tests (OECD Guideline 405).[7][8] These methods assess changes in corneal opacity and permeability.

It is important to note that without specific studies on this compound, these are generalized descriptions of common toxicological testing methodologies.

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE | Specification | Source(s) |

| Eye/Face Protection | Chemical safety goggles or face shield. | [2] |

| Skin Protection | Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. | [2] |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used if dust is generated and ventilation is inadequate. | [2] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store in a cool place.

-

Incompatible materials: Strong oxidizing agents.[9]

Emergency Procedures

In the event of an exposure or spill, follow these emergency procedures promptly.

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.

Visual Guides

The following diagrams illustrate the logical workflows for safe handling and emergency response.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[9]

-

Reactivity: No data available.[9]

-

Possibility of Hazardous Reactions: No data available.[9]

-

Conditions to Avoid: No information available.

-

Incompatible Materials: Strong oxidizing agents.[9]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and sulfur oxides.[9]

This technical guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this compound.

References

- 1. chembk.com [chembk.com]

- 2. Diethylene glycol di(p-toluenesulfonate) 98 7460-82-4 [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. iivs.org [iivs.org]

- 5. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sterlab-store.com [sterlab-store.com]

- 7. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Diethylene Glycol Ditosylate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethylene glycol ditosylate. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining the exact solubility parameters in your specific laboratory setting.

Introduction to this compound

This compound, with the chemical formula C₁₈H₂₂O₇S₂, is a versatile bifunctional reagent commonly used in organic synthesis. Its utility is often dependent on its solubility in various reaction media. Understanding its solubility profile is therefore critical for designing synthetic routes, purification strategies, and for its application in fields such as drug development where it may be used as a linker or in the synthesis of active pharmaceutical ingredients.

Qualitative Solubility Profile

Based on available data, the solubility of this compound in common laboratory solvents is summarized below. It is important to note that these are qualitative descriptions and solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

Data Presentation: Qualitative Solubility of this compound

| Solvent Family | Solvent Name | IUPAC Name | Qualitative Solubility | Citation |

| Halogenated | Chloroform | Trichloromethane | Slightly Soluble | [1] |

| Esters | Ethyl Acetate | Ethyl ethanoate | Slightly Soluble | [1] |

| Water | Water | Water | Insoluble (predicted) | |

| Alcohols | Methanol | Methanol | Likely sparingly soluble with heating | [2] |

| Ethanol | Ethanol | Likely sparingly soluble | ||

| Ethers | Diethyl Ether | Ethoxyethane | Likely sparingly soluble | |

| Tetrahydrofuran (THF) | Oxolane | Likely soluble | ||

| Ketones | Acetone | Propan-2-one | Likely soluble | |

| Aromatic Hydrocarbons | Toluene | Toluene | Likely sparingly soluble | |

| Alkanes | Hexane | Hexane | Insoluble (predicted) | |

| Amides | Dimethylformamide (DMF) | N,N-Dimethylformamide | Likely soluble | |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Dimethyl sulfoxide | Likely soluble |

Note: "Likely" indicates predicted solubility based on the behavior of similar tosylate compounds and the general principle of "like dissolves like." Experimental verification is recommended.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a solvent of interest.

Experimental Protocols: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator shaker

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Accurately weigh the filtered solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve.

-

Dilute the filtered sample solution with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample solution and determine the concentration of this compound using the calibration curve.

-

-

Data Calculation and Reporting:

-

Calculate the solubility using the determined concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and solubility determination of this compound.

Caption: Workflow from synthesis to solubility determination.

Caption: Factors influencing the solubility of a compound.

Conclusion

References

Diethylene Glycol Ditosylate: A Technical Overview of its Physical Properties

For Immediate Release

This technical guide provides an in-depth analysis of the physical and chemical properties of diethylene glycol ditosylate, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Properties

This compound is a diether and ditosylate that is solid at room temperature.[1][2][3] It is also known by other names including 2,2′-Oxydiethyl ditosylate and Bis(2-tosyloxyethyl)ether.[1][2][3] The compound has a molecular formula of C18H22O7S2 and a molecular weight of 414.49 g/mol .[2][3][4] It is slightly soluble in chloroform and ethyl acetate.

Quantitative Data Summary

| Property | Value | Citations |

| Melting Point | 87-89 °C | [1][2][3] |

| Physical State | Solid | [1][2][3] |

| Appearance | White powder | |

| Molecular Formula | C18H22O7S2 | [4] |

| Molecular Weight | 414.49 g/mol | [2][3] |

Experimental Protocol: Melting Point Determination

The melting point of this compound is a key indicator of its purity. A sharp melting range of 0.5-1.0°C is indicative of a pure compound. The following is a standard protocol for determining the melting point of a solid organic compound like this compound using a capillary tube method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound sample is placed in a mortar and finely powdered using a pestle. The powdered sample should be completely dry.[5]

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to allow the powder to fall to the sealed end. This process is repeated until the tube is filled to a height of 2-3 mm.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample in the capillary tube.

-

Heating and Observation: The apparatus is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample has melted into a clear liquid is recorded as the final melting point. This range is reported as the melting point of the sample.

-

Cooling and Repetition: The apparatus is allowed to cool. For accuracy, the determination should be repeated at least twice, and the average of the consistent readings should be taken.

Synthesis Workflow

This compound can be synthesized from the reaction of diethylene glycol with p-toluenesulfonyl chloride in the presence of pyridine. The following diagram illustrates the general workflow for this synthesis.

References

Diethylene Glycol Ditosylate: A Comprehensive Technical Guide for Researchers

An in-depth examination of the synonyms, properties, and applications of diethylene glycol ditosylate, a versatile reagent in chemical synthesis and drug development.

Introduction

This compound, a bifunctional molecule, serves as a crucial building block and linker in a variety of chemical syntheses. Its two tosylate groups, excellent leaving groups in nucleophilic substitution reactions, make it a valuable reagent for the introduction of a flexible and hydrophilic diethylene glycol moiety. This technical guide provides a thorough overview of its nomenclature, physicochemical properties, synthesis, and key applications, with a particular focus on its role in drug discovery and development.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and application.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Systematic (IUPAC) Name | 2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate[] |

| CAS Number | 7460-82-4 |

| Common Synonyms | 2,2′-Oxydiethyl ditosylate |

| Bis(2-tosyloxyethyl)ether | |

| Diethylene glycol di(p-toluenesulfonate) | |

| 1,5-Bis(p-tolylsulfonyloxy)-3-oxapentane | |

| 3-Oxa-1,5-pentanediyl bis(p-toluenesulfonate) | |

| Oxybis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate)[] | |

| Tos-PEG2-Tos[] | |

| Molecular Formula | C18H22O7S2[2] |

| Molecular Weight | 414.49 g/mol [][2] |

| InChI Key | VYVPNTJBGPQTFA-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white solid | [][3] |

| Melting Point | 87-89 °C | [3][4] |

| Boiling Point (Predicted) | 581.2 ± 45.0 °C | [] |

| Density (Predicted) | 1.301 ± 0.06 g/cm³ | [] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [][3] |

| Storage Temperature | 2-8°C, Sealed in dry, Room Temperature | [] |

Spectroscopic Data:

While specific spectra are best consulted directly from spectral databases, typical spectroscopic features include:

-

¹H NMR: Resonances corresponding to the aromatic protons of the tosyl groups, the methylene protons adjacent to the sulfonate esters, and the central methylene protons of the diethylene glycol chain.

-

¹³C NMR: Signals for the aromatic carbons, the methyl carbons of the tosyl groups, and the aliphatic carbons of the diethylene glycol backbone.

-

IR Spectroscopy: Characteristic absorption bands for sulfonyl groups (S=O stretching), aromatic rings (C=C stretching), and ether linkages (C-O-C stretching).

Synthesis and Purification

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the reaction of diethylene glycol with p-toluenesulfonyl chloride.

General Synthesis Protocol

A common method for the preparation of this compound involves the following steps:

-

Reaction Setup: Diethylene glycol is dissolved in a suitable solvent, often pyridine or a mixture of a non-polar solvent and a base like triethylamine. The reaction is typically cooled in an ice bath.

-

Addition of Tosyl Chloride: p-Toluenesulfonyl chloride is added portion-wise to the cooled solution of diethylene glycol. The temperature is maintained at a low level to control the exothermic reaction.

-

Reaction Progression: The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.

-

Work-up: The reaction is quenched by the addition of water or a dilute acid solution. The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed sequentially with dilute acid, water, and brine.

-

Purification: The crude product is purified by recrystallization, often from a solvent system like methanol/ethyl acetate or by column chromatography.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound's bifunctional nature makes it a valuable tool in various areas of chemical research, particularly in the synthesis of macrocycles and as a flexible linker in drug delivery systems.

Synthesis of Crown Ethers

One of the most prominent applications of this compound is in the synthesis of crown ethers. These macrocyclic polyethers are known for their ability to selectively bind metal cations. The Williamson ether synthesis is the cornerstone of this application, where the ditosylate acts as an electrophile that reacts with a diol in the presence of a base.

Caption: Synthesis of a crown ether using this compound.

A detailed experimental protocol for the synthesis of a crown ether using this compound typically involves the slow addition of the ditosylate and a diol to a suspension of a base (like potassium carbonate) in a high-boiling solvent (such as DMF or acetonitrile) at an elevated temperature to promote cyclization over polymerization.

Linker in PROTACs and Drug Delivery

In the field of drug development, this compound serves as a precursor for polyethylene glycol (PEG)-based linkers. These linkers are integral components of Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.[][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker provides the necessary spacing and flexibility between the target-binding and E3 ligase-binding moieties, and it can also improve the solubility and pharmacokinetic properties of the PROTAC molecule.[6][7]

The synthesis of a PROTAC using a diethylene glycol-derived linker would involve the reaction of the ditosylate with nucleophiles on the protein-binding and E3 ligase-binding ligands, often in a stepwise manner.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

General Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a fume hood.[8]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable reagent with a broad range of applications in organic synthesis. Its utility in the construction of complex molecules like crown ethers and its role as a flexible, hydrophilic linker in drug development, particularly in the burgeoning field of PROTACs, underscore its importance to the scientific community. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in research and development endeavors.

References

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chembk.com [chembk.com]

- 4. DIETHYLENE GLYCOL BIS(P-TOLUENESULFONATE) | 7460-82-4 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Synthesis of Crown Ethers via Williamson Ether Synthesis Using Diethylene Glycol Ditosylate

Audience: Researchers, scientists, and drug development professionals.

Introduction Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity.[1] This property makes them invaluable in various fields, including phase-transfer catalysis, ion transport, and supramolecular chemistry. The synthesis of these macrocycles is most commonly achieved through a variation of the Williamson ether synthesis.[2][3] This method involves the reaction of an alkoxide with an organohalide or, more effectively, an organosulfonate like a tosylate, which serves as an excellent leaving group.[4][5]

This protocol details a general procedure for synthesizing crown ethers by reacting an oligo(ethylene glycol) with diethylene glycol ditosylate in the presence of a strong base. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated hydroxyl groups of the glycol attack the carbon atoms attached to the tosylate groups, leading to cyclization.[2][6]

Reaction Scheme and Mechanism

The core of this synthesis is the Williamson ether reaction, an SN2 process.[4] First, a strong base deprotonates the terminal hydroxyl groups of a diol (e.g., diethylene glycol) to form a more nucleophilic dialkoxide. This dialkoxide then attacks the primary carbons of this compound. The tosylate anion, a very stable leaving group, is displaced, forming two new ether linkages and closing the ring to form the crown ether.

Caption: Generalized reaction for crown ether synthesis.

Experimental Protocol: Synthesis of 12-Crown-4

This protocol provides a specific example for the synthesis of 12-crown-4 from diethylene glycol and this compound. The principles can be adapted for other crown ethers by selecting the appropriate starting glycol.

Materials and Reagents:

-

Diethylene glycol

-

This compound

-

Potassium hydroxide (KOH), 85% pellets

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

-

Round-bottom flask (3-necked)

-

Reflux condenser

-

Addition funnel

-

Mechanical stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

High-vacuum distillation apparatus

Procedure:

-

Preparation of Base: In a fume hood, prepare a 60% potassium hydroxide solution by carefully dissolving the required amount of 85% KOH pellets in deionized water. Caution: This process is highly exothermic.

-

Reaction Setup: Assemble a 3-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel. Ensure all glassware is dry. Charge the flask with diethylene glycol and anhydrous tetrahydrofuran (THF).

-

Formation of Alkoxide: Begin vigorous stirring of the diethylene glycol/THF solution. Slowly add the 60% KOH solution to the flask. The solution may warm slightly and change color.[7][8] Stir vigorously for approximately 15-20 minutes to ensure the formation of the potassium dialkoxide.

-

Cyclization Reaction: Dissolve the this compound in a minimal amount of anhydrous THF and place it in the addition funnel. Add the ditosylate solution dropwise to the stirring reaction mixture.

-

Heating: Once the addition is complete, heat the mixture to reflux using a heating mantle. Maintain vigorous stirring and reflux for 18-24 hours.[7][8]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the resulting slurry with dichloromethane and filter to remove the precipitated potassium tosylate salts.[7][8]

-

Wash the collected salts with additional dichloromethane to recover any adsorbed product.

-

Combine the organic filtrates in a separatory funnel.

-

-

Extraction and Drying:

-

Purification:

-

Purify the crude product by distillation under high vacuum.[7][8] Collect the fraction corresponding to the boiling point of 12-crown-4.

-

Alternatively, purification can be achieved via recrystallization or complexation with acetonitrile followed by crystallization for higher molecular weight crown ethers.[7][10]

-

Data Presentation

The choice of oligo(ethylene glycol) and oligo(ethylene glycol) ditosylate determines the size of the resulting crown ether. Yields are dependent on reaction conditions and the specific macrocycle being synthesized.[11]

| Starting Diol | Starting Ditosylate | Product | Solvent | Base | Yield (%) |

| Triethylene Glycol | Triethylene Glycol Ditosylate | 18-Crown-6 | Dioxane | KOH/BaO | 36-46%[12] |

| Triethylene Glycol | 1,2-bis(2-chloroethoxy)ethane* | 18-Crown-6 | THF | KOH | 38-44%[7][8] |

| Diethylene Glycol | This compound | Diphosphino-(poly)ether** | Ethanol | NaOEt | 57-64%[13] |

| Functionalized Diol | n-ethyleneglycol-ditosylate | Functionalized Crown Ether | Varies | Varies | 12-72%[11] |

*Note: This is a variation using a dichloro-compound instead of a ditosylate, but follows the same Williamson synthesis principle. **Note: This example is for a related polyether synthesis, demonstrating the versatility of the method.

Visualizations

Experimental Workflow

The following diagram illustrates the logical steps of the synthesis protocol, from initial setup to final purification.

Caption: Workflow for the synthesis of crown ethers.

References

- 1. jetir.org [jetir.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The Synthesis method and Toxicity of 18-Crown-6_Chemicalbook [chemicalbook.com]

- 9. Solved Figure 2. Synthesis of 18-Crown-6 (2) from Ditosylate | Chegg.com [chegg.com]

- 10. researchgate.net [researchgate.net]

- 11. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00699A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

Diethylene Glycol Ditosylate: A Versatile Bifunctional Linker for Bioconjugation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol ditosylate is a bifunctional, PEG-based linker increasingly utilized in bioconjugation and drug development.[1][] Its structure, featuring a short, hydrophilic diethylene glycol spacer flanked by two reactive tosylate groups, makes it an effective crosslinking agent. The tosylate moieties are excellent leaving groups, facilitating nucleophilic substitution reactions with primary amines and thiols on biomolecules such as proteins, peptides, and other ligands.[1][3] This property is particularly valuable in the synthesis of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs), where precise spacing between two binding moieties is critical for biological activity.[1][]

These application notes provide an overview of the properties, applications, and detailed protocols for using this compound in bioconjugation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₂₂O₇S₂ | [5] |

| Molecular Weight | 414.49 g/mol | [1] |

| Appearance | White to off-white solid | [] |

| Melting Point | 87-89 °C | [] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. | [1] |

Applications in Bioconjugation

This compound serves as a short, flexible linker to covalently connect two molecules. Its primary applications in bioconjugation include:

-

PROTAC Synthesis: As a short-chain PEG linker, it is used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand in the synthesis of PROTACs. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[6][7][8]

-

Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound allows for its use in linking cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.[9][10] The stability of the resulting ether or thioether linkage is crucial for the ADC's efficacy and safety.[11]

-

Peptide and Protein Modification: It can be used to crosslink proteins or to conjugate peptides to other molecules, such as fluorescent dyes or small molecule drugs.[12]

-

Surface Functionalization: this compound can be employed to modify surfaces, introducing reactive sites for the immobilization of biomolecules.

Quantitative Data on the Impact of Linker Length in PROTACs

Table 1: Quantitative Comparison of PROTACs with Varying PEG Linker Lengths [7]

| Target Protein | E3 Ligase | Linker Length (PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |

| Estrogen Receptor α (ERα) | VHL | ~2 (12 atoms) | >1000 | <20 |

| Estrogen Receptor α (ERα) | VHL | ~3 (16 atoms) | ~100 | >80 |

| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 atoms | Inactive | N/A |

| TANK-Binding Kinase 1 (TBK1) | VHL | 21 atoms | 3 | 96 |

| Bruton's Tyrosine Kinase (BTK) | Cereblon | < 4 | Less Potent | N/A |

| Bruton's Tyrosine Kinase (BTK) | Cereblon | ≥ 4 | More Potent | >80 |

Table 2: Qualitative Comparison of PROTAC Selectivity with Short vs. Long PEG Linkers [7]

| Target Proteins | E3 Ligase | Linker Composition | Selectivity Outcome |

| EGFR & HER2 | Not Specified | Base Linker | Degrades both EGFR and HER2 |

| EGFR & HER2 | Not Specified | Base Linker + 1 EG unit | Selectively degrades EGFR; HER2 degradation abolished |

| CRABP-I & CRABP-II | Not Specified | Shorter PEG Linker | Selective degradation towards CRABP-II |

| CRABP-I & CRABP-II | Not Specified | Longer PEG Linker | Selective degradation towards CRABP-I |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) is recommended for each specific application.

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule (e.g., Protein)

This protocol describes the alkylation of primary amines, such as the ε-amino group of lysine residues in a protein, with this compound.

Materials:

-

This compound

-

Protein of interest with accessible primary amines

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Linker Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

-

Reaction Setup: Add a 10-50 molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 1 hour at room temperature.

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Characterize the resulting conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of conjugation.

Protocol 2: Conjugation of this compound to a Thiol-Containing Biomolecule (e.g., Cysteine-Containing Peptide)

This protocol details the alkylation of a thiol group, such as the side chain of a cysteine residue, with this compound to form a stable thioether bond.

Materials:

-

This compound

-

Cysteine-containing peptide

-

Reaction Buffer: 50-100 mM phosphate buffer containing 1-5 mM EDTA, pH 7.0-7.5

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Purification system (e.g., reverse-phase HPLC)

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer. If the peptide contains disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce them.

-

Linker Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

-

Reaction Setup: Add a 10-20 molar excess of the this compound stock solution to the peptide solution.

-

Incubation: Incubate the reaction at room temperature for 2-12 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

-

Purification: Purify the peptide conjugate by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and HPLC analysis.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs synthesized using linkers like this compound hijack the ubiquitin-proteasome system to induce the degradation of a target protein.

Caption: PROTAC-mediated ubiquitination and proteasomal degradation of a target protein.

Experimental Workflow: Bioconjugation and Characterization

The general workflow for bioconjugation using this compound involves reaction, purification, and characterization steps.

Caption: General experimental workflow for bioconjugation with this compound.

Logical Relationship: Linker Stability and Bioconjugate Efficacy

The stability of the linkage formed by this compound is a critical determinant of the bioconjugate's performance.

Caption: The relationship between linker chemistry, stability, and therapeutic efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. Synthesis and characterization of conformationally preorganized, (R)-diethylene glycol-containing γ-peptide nucleic acids with superior hybridization properties and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical cross-linking to study protein self-assembly in cellulo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Diethylene Glycol Ditosylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of diethylene glycol ditosylate, detailing its synthesis and its role as a versatile reagent in organic synthesis. While not conventionally employed as a protecting group for diols, its synthesis involves the protection of hydroxyl groups, and it serves as a key building block for introducing diethylene glycol linkers into molecules. This document offers detailed protocols, reaction data, and workflows relevant to the handling and application of tosylates and the protection of diols in a broader context.

Introduction to this compound

This compound, also known as 2,2′-Oxydiethyl ditosylate, is a bifunctional organic compound with the chemical formula (CH₃C₆H₄SO₃CH₂CH₂)₂O.[1] It is a white solid with a melting point of 87-89 °C.[1][2] This reagent is primarily utilized as a dietherifying agent to introduce flexible diethylene glycol spacers into various molecules, a common strategy in medicinal chemistry and material science to modulate properties such as solubility and binding affinity. The tosylate groups are excellent leaving groups, facilitating nucleophilic substitution reactions.

Synthesis of this compound

The synthesis of this compound is a straightforward tosylation of diethylene glycol using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[3]

Materials:

-

Diethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (dried)

-

Hydrochloric acid (HCl), 12N

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

Procedure:

-

Dissolve diethylene glycol (0.3 mol) in distilled pyridine (150 ml) in a flask equipped with a mechanical stirrer.

-

Cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (0.65 mol) portion-wise, ensuring the temperature remains below 20 °C. If the mixture becomes too thick to stir, add more pyridine (e.g., 200 ml) to facilitate mixing.[4]

-

After the addition is complete, continue stirring the reaction mixture for 2.5 hours at room temperature.[4]

-

Prepare a solution of 12N HCl (170 ml) in ice (500 ml) and add it to the reaction mixture to quench the reaction and precipitate the product.[4]

-

Filter the resulting white solid and wash it with cold water.

-

Recrystallize the crude product from a mixture of dichloromethane and n-hexane to yield pure this compound.[4]

Data Presentation:

| Reactant | Molar Eq. | Yield (%) | Melting Point (°C) | Reference |

| Diethylene Glycol | 1.0 | 86 | 87-88 | [3] |

| p-Toluenesulfonyl chloride | 2.17 | |||

| Pyridine | Solvent |

Diol Protection Strategies

While this compound itself is not a standard protecting group for diols, the protection of diols is a critical aspect of multi-step organic synthesis.[5][6] The most common strategy for protecting 1,2- and 1,3-diols is the formation of cyclic acetals.[6][7]

General Protocol for Acetal Protection of Diols

Materials:

-

Diol-containing substrate

-

An aldehyde or ketone (e.g., benzaldehyde, acetone) or an orthoester

-

An acid catalyst (e.g., p-toluenesulfonic acid (TsOH), ZrCl₄)

-

A suitable solvent (e.g., toluene, dichloromethane)

-

Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

-

To a solution of the diol in a suitable solvent (e.g., toluene), add the aldehyde/ketone and a catalytic amount of an acid catalyst.

-

Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-